molecular formula C13H12O B1213676 4-Biphenylmethanol CAS No. 3597-91-9

4-Biphenylmethanol

Cat. No. B1213676
CAS RN: 3597-91-9
M. Wt: 184.23 g/mol
InChI Key: AXCHZLOJGKSWLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Biphenylmethanol involves several methodologies, highlighting the compound's versatility and the chemical industry's interest in optimizing its production. A notable method includes the application of the Suzuki reaction, which is widely utilized for forming biphenyl structures through cross-coupling reactions between organoboron compounds and halides or sulfonates under the presence of a palladium catalyst (Xie Wen-n, 2014). Additionally, the use of α,β-unsaturated carbonyl compounds in heterodiene syntheses presents an enantioselective approach to synthesizing 3,4-dihydropyran derivatives, showcasing the compound's role in generating chiral building blocks for bioactive molecules (G. Desimoni, G. Faita, P. Quadrelli, 2018).

Molecular Structure Analysis

The analysis of 4-Biphenylmethanol's molecular structure is crucial for understanding its chemical behavior and properties. Studies focusing on halogen···halogen interactions in organic crystals provide insights into the structural features influencing the compound's stability and reactivity (Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013).

Chemical Reactions and Properties

4-Biphenylmethanol participates in various chemical reactions, underlining its significance in organic synthesis. The compound's ability to undergo transformation into 4-phosphorylated derivatives of 1,3-azoles demonstrates its utility in generating compounds with diverse biological activities (E. Abdurakhmanova, K. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).

Physical Properties Analysis

The physical properties of 4-Biphenylmethanol, such as melting point, boiling point, and solubility, are essential for its application in various industries. While specific studies on these properties were not directly identified in the provided literature, the compound's physical characteristics significantly influence its handling and use in chemical processes.

Chemical Properties Analysis

The chemical properties of 4-Biphenylmethanol, including acidity, basicity, and reactivity with various chemical agents, dictate its role in synthesis and applications. The compound's reactivity towards palladium-catalyzed direct arylation exemplifies its utility in forming biaryl structures, a key feature in the synthesis of complex organic molecules (G. McGlacken, Lorraine M. Bateman, 2009).

Scientific Research Applications

1. Thermal Behavior and Molecular Mobility

4-Biphenylmethanol exhibits unique thermal behavior and molecular mobility characteristics. Research has shown that it readily crystallizes on cooling, in contrast to its 2-isomer. The slow molecular mobility of 4-biphenylmethanol in its amorphous solid state has been studied using techniques like differential scanning calorimetry (DSC) and thermally stimulated depolarization currents (TSDC). These studies indicate its potential as a strong glass-former with a fragility index of approximately 50 on Angell's scale (Diogo, Pinto, & Moura Ramos, 2006).

2. Thermochemistry and Molecular Enthalpy

The standard molar enthalpies of formation of 4-biphenylmethanol in its crystalline state have been determined using static-bomb combustion calorimetry. This research contributes to understanding its thermochemical properties, including its sublimation enthalpies and crystalline state structure. Such data are essential for theoretical methods testing and thermodynamic consistency assessments, particularly in the context of isodesmic and isogyric reactions involving organic compounds (Pinto, Bernardes, Diogo, & Piedade, 2007).

3. Crystal Structure and Intermolecular Interactions

Studies involving X-ray crystallography and infrared spectroscopy have provided insights into the crystal structure and intermolecular interactions of 4-biphenylmethanol. These studies offer interpretations of the IR spectra and estimations of hydrogen bond energy, which are crucial for understanding its molecular interactions and structural characteristics (Babkov, Baran, Davydova, Pietraszko, & Uspenskiy, 2005).

4. Quantum Mechanical Modeling

Quantum mechanical modeling of 4-biphenylmethanol provides insights into its molecular structure and IR absorption spectra. This type of research aids in understanding the different conformations of the molecule and their implications, which is valuable for applications in materials science and molecular engineering (Babkov, Baran, Davydova, Elkin, Kukielski, & Uspensky, 2004).

5. Spectroscopic Studies

Spectroscopic studies, including IR and Raman spectroscopy, have been conducted to understand the vitrification process of 4-biphenylmethanol. These studies reveal how its IR spectra change significantly during cooling, particularly in the OH-stretching vibration region. Such research is fundamental for applications in materials science, specifically in the study of molecular glasses (Baran, Davydova, & Pietraszko, 2005).

Safety And Hazards

4-Biphenylmethanol is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future demand for 4-Biphenylmethanol is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in the 4-Biphenylmethanol market .

Relevant Papers A paper titled “Thermochemistry of 2- and 4-biphenylmethanol” provides some insights into the thermochemical properties of 4-Biphenylmethanol .

properties

IUPAC Name

(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075234
Record name 4-Biphenylmethanol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylmethanol

CAS RN

3597-91-9
Record name [1,1′-Biphenyl]-4-methanol
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URL https://commonchemistry.cas.org/detail?cas_rn=3597-91-9
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Record name 4-Hydroxymethylbiphenyl
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Record name 4-BIPHENYLMETHANOL
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Record name 4-BIPHENYLMETHANOL
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Record name 4-Biphenylmethanol
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Record name p-phenylbenzyl alcohol
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Record name 4-BIPHENYLMETHANOL
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Synthesis routes and methods I

Procedure details

To a mixture of 4-chlorobiphenyl (23 mg, 0.12 mmol), 1,4-dioxane (2 ml) and water (200 μl) were added potassium acetoxymethyl trifluoroborate (44 mg, 0.24 mmol), palladium (II) acetate (14 mg, 0.061 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (50 mg, 0.12 mmol), and potassium phosphate (170 mg, 0.73 mmol) at room temperature. The reaction mixture was heated to reflux overnight under the nitrogen atmosphere. After the reaction mixture was cooled at room temperature, water and ethyl acetate were added to the mixture. After the organic layer was washed with an aqueous saturated sodium chloride solution, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (18 mg, 0.098 mmol, 80%).
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
[Compound]
Name
potassium acetoxymethyl trifluoroborate
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline was dissolved in ethanol (30 ml). 2N hydrochloric acid (10 ml) was added thereto, followed by heating under reflux for 3 hours. After the reaction liquid was cooled and concentrated, a saturated aqueous solution of sodium hydrogencarbonate (100 ml) was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue, followed by heating under reflux for 8 hours. After the reaction liquid was cooled to room temperature and adjusted to pH 6 with hydrochloric acid, it was extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.31 g of the title compound (yield 81%).
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

At -60° C., 20 ml. of a 20% solution of diisobutyl-aluminum hydride in hexane was added to a solution of 2 g. of 2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone in 60 ml. of toluene. After 20 minutes, 3 ml. of isopropyl alcohol was added dropwise to the reaction mixture, the latter was heated to room temperature, mixed with 10 ml. of water, and agitated for 10 minutes. The mixture was thereafter extracted with ethyl acetate and the ethyl acetate solution was shaken with NaCl solution, dried over magnesium sulfate, and evaporated to dryness under vacuum. The residue was filtered with ether over 45 g. of silica gel, the elution yielding first p-phenylbenzyl alcohol. With ether/dioxane (9 + 1), 1.05 g. of 2-[3α,5α-dihydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetaldehyde γ-hemiacetal was obtained as a colorless oil. The thin-layer chromatogram (ether/dioxane 2 + 1) showed a uniform spot having an Rf value of 0.23.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
[Compound]
Name
2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Biphenylmethanol
Reactant of Route 2
4-Biphenylmethanol
Reactant of Route 3
Reactant of Route 3
4-Biphenylmethanol
Reactant of Route 4
Reactant of Route 4
4-Biphenylmethanol
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
4-Biphenylmethanol

Citations

For This Compound
239
Citations
SS Pinto, CES Bernardes, HP Diogo… - The Journal of Chemical …, 2007 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation of 2-biphenylmethanol (2BPM) and 4-biphenylmethanol (4BPM) in the crystalline state, at T=298.15K, were determined by …
Number of citations: 6 www.sciencedirect.com
AA Samarov, SP Verevkin - Russian Journal of General Chemistry, 2021 - Springer
… (see Table 2) of 4-biphenylmethanol measured in this work is … /mol (see Table 4) for 4-biphenylmethanol. It is obvious that the … our new results for 4-biphenylmethanol. This conclusion is …
Number of citations: 3 link.springer.com
E Juaristi, A Martinez-Richa… - The Journal of …, 1983 - ACS Publications
We have now examined the title compounds, 4, 5, and 6/7,(Scheme II) as potential alternativesto 1 in the es-timation of organolithiums. It was considered that because of their highly …
Number of citations: 128 pubs.acs.org
AM Herrera-González… - Designed Monomers …, 2018 - Taylor & Francis
… by reaction nucleophilic acyl substitution reaction of 4-biphenylmethanol with acryloyl chloride as it is shown in the scheme 1. 1 g of 4-biphenylmethanol (5.4276 mmol) was dissolved in …
Number of citations: 4 www.tandfonline.com
LM Babkov, NA Davydova, KE Uspenskii - Journal of Structural Chemistry, 2008 - Springer
… structures, energy, dipole moment, polarizability, frequencies of normal vibrations in the harmonic approximation and intensities in vibrational spectra of 2-, 3-, and 4-biphenylmethanol …
Number of citations: 2 link.springer.com
HP Diogo, SS Pinto, JJ Moura Ramos - Journal of thermal analysis and …, 2006 - Springer
… However, as will be shown in this work, the isomer 4-biphenylmethanol shows an opposite behaviour, with no tendency to undercool, readily crystallizing on cooling even for high …
Number of citations: 14 link.springer.com
J Suffert - The Journal of Organic Chemistry, 1989 - ACS Publications
… determination ofalkyllithium concentration based on the use of 4-biphenylmethanol as reagent indicator. … By comparison, the dianion of 4biphenylmethanol shows an absorption atXm„ = …
Number of citations: 399 pubs.acs.org
MF Sutherland, MM Parkinson, P Hallett - Teratology, 1989 - Wiley Online Library
… The teratology of AH23848 was unrelated to its thromboxane As-receptor blocker properties but was related to a chemical breakdown product, 4-biphenylmethanol. Some substituted …
Number of citations: 17 onlinelibrary.wiley.com
H Kiljunen, TA Hase - The Journal of Organic Chemistry, 1991 - ACS Publications
… acid and ±0.03 mol/L with 4-biphenylmethanol. It was also found that consistently lower … the reagent when performing titrations with 4-biphenylmethanol while 1-pyreneacetic acid is …
Number of citations: 37 pubs.acs.org
R Patel, D Wilkie - Mutation Research/Genetic Toxicology, 1982 - Elsevier
4-Biphenylmethanol (4HMB) and 4-chloromethylbiphenyl (4CMB) selectively inhibited mitochondrial protein synthesis and induced the mitochondrial mutation petite in yeast cells. …
Number of citations: 8 www.sciencedirect.com

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